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Compound of Interest

Compound Name: N-Pentadecanoyl-psychosine

Cat. No.: B3026322

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and
guantification of N-Pentadecanoyl-psychosine from various biological tissues. While specific
literature focusing exclusively on the N-Pentadecanoyl variant is limited, the methods described
for the parent molecule, psychosine (galactosylsphingosine), are fully applicable. Psychosine
and its acylated forms are critical biomarkers in the study of certain lysosomal storage
disorders, most notably Krabbe disease.

Introduction

N-Pentadecanoyl-psychosine is a specific acylated form of psychosine, a cytotoxic
lysosphingolipid that accumulates in globoid cell leukodystrophy, also known as Krabbe
disease.[1] This accumulation is due to a deficiency in the lysosomal enzyme
galactosylceramidase (GALC), which is responsible for the degradation of galactosylceramide
and psychosine.[1] The quantification of psychosine and its derivatives in tissues is crucial for
understanding disease pathogenesis, developing diagnostic markers, and evaluating
therapeutic interventions.

The isolation of these lipids from complex tissue matrices requires robust extraction and
purification techniques to ensure accurate and sensitive detection, typically by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Presentation: Quantitative Levels of
Psychosine in Tissues

The following table summarizes representative quantitative data for psychosine levels in
various tissues, primarily from mouse models of Krabbe disease (Twitcher mice) and human
samples. These values provide a baseline for expected concentrations in healthy versus
pathological states. Note that these values are for total psychosine and specific levels of N-

Pentadecanoyl-psychosine may vary.
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) . o Psychosine
Tissue Species Condition . Reference
Concentration
57+29
Brain Mouse wild Type pmol/100 mg wet  [2]
weight
) 514.1 +85.9
) Twitcher
Brain Mouse pmol/100 mg wet  [2]
(Krabbe) )
weight
13+04
Liver Mouse wild Type pmol/100 mg wet  [2]
weight
_ 503+ 7.4
. Twitcher
Liver Mouse pmol/100 mg wet  [2]
(Krabbe) )
weight
] Wild Type (1 3.79+0.11
Spinal Cord Mouse ) [1]
month) pmol/mg protein
Wild Type (1 0.87 £0.09
Cortex Mouse ) [1]
month) pmol/mg protein
Wwild Type (1 1.29+0.12
Cerebellum Mouse ) [1]
month) pmol/mg protein
) wild Type (1 1.59+0.14
Brain Stem Mouse ) [1]
month) pmol/mg protein
Twitcher (40 up to 33.27
Serum Mouse [3]
PND) ng/mL
Dried Blood Normal 0.14 - 0.53
Human [4]
Spots Newborns nmol/L
Dried Blood ) 24 nmol/L
Human Infantile Krabbe ) [4]
Spots (median)
Experimental Protocols
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Two primary methods for the isolation of psychosine from tissues are detailed below: a
selective extraction using acetone followed by cation-exchange chromatography, and a more
general lipid extraction using a modified Bligh and Dyer method.

Protocol 1: Selective Extraction with Acetone and
Cation-Exchange Chromatography

This method is highly effective for selectively extracting and enriching psychosine from brain
and spleen tissues.[5][6][7]

Materials:

Lyophilized tissue sample (e.g., brain, spleen)

e Acetone

e Chloroform/Methanol (C/M) solution (2:1, v/v)

» Polytron homogenizer

e Buchner funnel

 Rotary evaporator or nitrogen stream

o Waters Sep-Pak Vac 3 cc Accell Plus CM cartridge[5][6][7]
o Elution buffer: Chloroform/Methanol/Water (30:60:8, v/v/v)
Procedure:

e Homogenization and Extraction:

o Homogenize 200 mg of lyophilized tissue in 150 mL of acetone using a Polytron
homogenizer.[5]

o Filter the extract through a Blichner funnel.[5]

o Evaporate the filtrate to dryness using a rotary evaporator or under a nitrogen stream.[5]
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e Sample Preparation for Chromatography:
o Dissolve the dried residue in 2 mL of C/M (2:1).[5]

o Cation-Exchange Chromatography:

[¢]

Equilibrate a Waters Sep-Pak Vac 3 cc Accell Plus CM cartridge with C/M (2:1).[5]

[e]

Apply the dissolved sample to the equilibrated cartridge.[5]

o

Collect the flow-through (this fraction contains neutral lipids).

[¢]

Wash the cartridge with C/M (2:1).

[¢]

Elute the bound psychosine with the elution buffer (C/M/Water, 30:60:8).[5]

[e]

Collect the eluate containing the enriched psychosine fraction.
e Final Preparation:
o Evaporate the eluate to dryness.

o Reconstitute the sample in an appropriate solvent for subsequent analysis (e.g., LC-
MS/MS).

Protocol 2: Modified Bligh and Dyer Lipid Extraction

This is a widely used method for total lipid extraction and is suitable for various tissue types.[1]

[6]

Materials:

o Tissue homogenate

e Chloroform/Methanol (1:1, v/v)

e 10 mM Ammonium formate containing 5% ammonium hydroxide (pH 11)[1]

 Internal standard (e.g., deuterated psychosine, N,N-dimethyl psychosine)[1]
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o Centrifuge

e Nitrogen stream

Procedure:

e Homogenization:

o Homogenize fresh or frozen tissue in water (e.g., 10 pL per mg of tissue).[7]

o Determine the protein concentration of the homogenate for normalization.[7]

 Lipid Extraction:

[¢]

To a known amount of tissue homogenate, add an internal standard.[1]

[e]

Add 4 mL of chloroform/methanol (1:1) and vortex thoroughly.[1]

o

Add 1.8 mL of 10 mM ammonium formate with 5% ammonium hydroxide.[1]

[¢]

Vortex and centrifuge to separate the phases.
o Phase Separation and Collection:
o Collect the lower organic phase (chloroform layer).
o Re-extract the upper aqueous phase twice with 2 mL of chloroform each time.[1]
o Combine all chloroform extracts.
e Drying and Reconstitution:
o Evaporate the combined chloroform extracts to dryness under a nitrogen stream.[1]

o Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Quantification by LC-MS/MS

This is the most sensitive and specific method for quantifying psychosine.[8]
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Instrumentation:

¢ Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
e C18 or HILIC analytical column

Typical LC-MS/MS Parameters:

« lonization Mode: Positive Electrospray lonization (ESI+)

e Multiple Reaction Monitoring (MRM) Transitions:

o Psychosine (protonated): Precursor ion m/z 462.4 -> Product ions (e.g., m/z 282.4, 264.4)
[°]

o Internal Standard (e.g., d5-psychosine): Adjust m/z values accordingly (e.g., Precursor m/z
467.3 -> Product m/z 287.4)[9]

o N-Pentadecanoyl-psychosine: The precursor ion would be the mass of the molecule + a
proton. The product ions would likely correspond to the loss of the pentadecanoyl group
and/or the galactose moiety. Note: Specific transitions should be determined empirically by
infusing a standard.

» Mobile Phases: Typically a gradient of water with 0.1% formic acid and methanol or
acetonitrile with 0.1% formic acid.

Mandatory Visualizations
Signaling and Pathological Cascade of Psychosine in
Krabbe Disease

Psychosine accumulation in Krabbe disease triggers a cascade of cellular events leading to
demyelination and neurodegeneration.
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Psychosine-Induced Pathological Cascade in Krabbe Disease

Deficient Galactosylceramidase (GALC) Activity

Neuroinflammation (Microglia/Astrocyte Activation)

Click to download full resolution via product page

Caption: Psychosine's role in Krabbe disease pathogenesis.

Experimental Workflow for Psychosine Isolation and
Analysis
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The following diagram outlines the general workflow for isolating and quantifying psychosine
from tissue samples.

Workflow for Psychosine Isolation and Quantification

Sample Preparation

Tissue Sample (Brain, Liver, etc.)

:

Homogenization

rotocol 1 or 2

Extrdction

Solvent Extraction
(e.g., Acetone or Chloroform/Methanol)

ptional Purification (Protocol 1)

Solid-Phase Extraction

(Cation Exchange) irectly after extraction (Protocol 2)

Analysis

LC-MS/MS Analysis

:

Data Quantification

Click to download full resolution via product page
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Caption: General experimental workflow for psychosine analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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